Ethyl 2-(2-bromophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 2-position and an ethyl ester group at the 2-oxo position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenyl ring.
Another method involves the esterification of 2-(2-bromophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). This reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol are typical reducing conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are standard oxidizing conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates with various functional groups.
Reduction: Formation of ethyl 2-(2-bromophenyl)-2-hydroxyacetate.
Oxidation: Formation of 2-(2-bromophenyl)-2-oxoacetic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromophenyl)-2-oxoacetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
Comparison with Similar Compounds
Ethyl 2-(2-bromophenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-phenyl-2-oxoacetate: Lacks the bromine substituent, resulting in different reactivity and properties.
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Bromine is substituted at the 4-position, leading to variations in chemical behavior.
Mthis compound: The ethyl ester group is replaced with a methyl ester, affecting the compound’s physical and chemical properties.
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUHAMLUWOLQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482540 | |
Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-82-4 | |
Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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